molecular formula C8H14N4S B1376970 5-(Piperidin-1-ylmethyl)-1,3,4-thiadiazol-2-amine CAS No. 14069-10-4

5-(Piperidin-1-ylmethyl)-1,3,4-thiadiazol-2-amine

Cat. No. B1376970
CAS RN: 14069-10-4
M. Wt: 198.29 g/mol
InChI Key: MKGSWZZCXJJABQ-UHFFFAOYSA-N
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Description

The compound “5-(Piperidin-1-ylmethyl)-1,3,4-thiadiazol-2-amine” is a complex organic molecule that contains a piperidine ring and a thiadiazole ring. Piperidine is a common structure in many pharmaceuticals and natural products . Thiadiazoles are also found in various bioactive compounds and have been studied for their potential medicinal properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring and a thiadiazole ring. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms . The thiadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the piperidine and thiadiazole rings. Piperidines are known to participate in a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Antimicrobial and Antifungal Activities

A novel series of scaffolds incorporating Thiadiazolyl Piperidine demonstrated antimicrobial activities against strains of gram-positive and gram-negative bacteria as well as fungi. These compounds, derived from stearic acid, exhibit potential as nonionic surfactants with evaluated physico-chemical, surface properties, and biodegradability (Abdelmotaal Abdelmajeid et al., 2017). Similarly, certain 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives have shown very good antitubercular and antifungal activity, highlighting their potential in treating infectious diseases (Manjoor. Syed et al., 2013).

Anticancer Activity

The synthesis of 1,3,4-thiadiazole and thiadiazine derivatives bearing a carbazole moiety has led to compounds with anticancer activity. Specifically, the 4-(piperidin-1-ylmethyl) derivative showed potential against cancer cells, indicating the utility of these compounds in cancer treatment (T. Abdel-Rahman, 2006). Another study demonstrated that a novel 5-(piperidin-4-yl)amino-1,2,4-thiadiazole derivative exhibited satisfactory in vitro metabolic stability and was found to be orally bioavailable in mice, suggesting its potential as a therapeutic agent (R. Watson et al., 2007).

Chemical Synthesis and Structural Analysis

Research has also focused on the chemical synthesis and structural analysis of thiadiazole derivatives. For example, the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives has been investigated as potential drug candidates for Alzheimer’s disease, highlighting the versatility of thiadiazole compounds in drug development (A. Rehman et al., 2018).

Molecular Structure Investigations

Molecular structure investigations of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have been conducted. These studies, combining X-ray crystallography with Hirshfeld and DFT calculations, offer insights into the intermolecular interactions and electronic properties of these compounds, further contributing to the understanding of their potential applications in medicinal chemistry (Ihab Shawish et al., 2021).

properties

IUPAC Name

5-(piperidin-1-ylmethyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4S/c9-8-11-10-7(13-8)6-12-4-2-1-3-5-12/h1-6H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGSWZZCXJJABQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Piperidin-1-ylmethyl)-1,3,4-thiadiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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